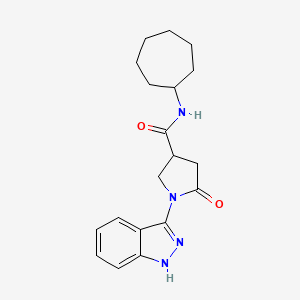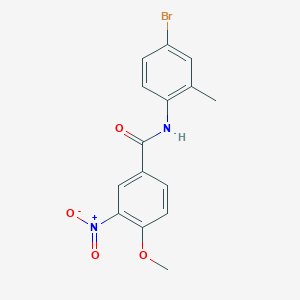
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a methyl group, a methoxy group, and a nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromo group at the 4-position.
Amidation: The brominated product is reacted with 4-bromo-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学研究应用
Chemistry: N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromo and methoxy groups may enhance the compound’s binding affinity to specific targets, modulating its activity.
相似化合物的比较
- N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
- N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide
- N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness: N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide core, which can influence its reactivity and biological activity
属性
分子式 |
C15H13BrN2O4 |
|---|---|
分子量 |
365.18 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-7-11(16)4-5-12(9)17-15(19)10-3-6-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI 键 |
SWQGBBNQHICBTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
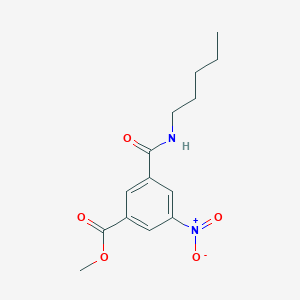
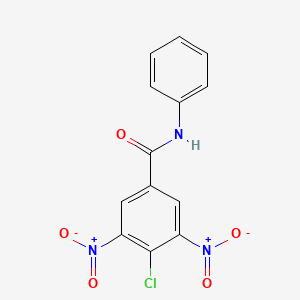
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)


![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![1-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14938088.png)
![1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938103.png)
![N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)
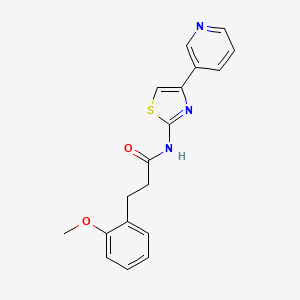
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14938129.png)
